molecular formula C11H14O3 B1674401 Galiellalactone CAS No. 133613-71-5

Galiellalactone

Cat. No. B1674401
M. Wt: 194.23 g/mol
InChI Key: SOIISBQQYAGDKM-QJSROADHSA-N
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Description

Galiellalactone is a natural product found in Galiella rufa . It has a unique architecture, consisting of a [5,5,6]-fused tricyclic ring system . The molecular formula of Galiellalactone is C11H14O3 .


Synthesis Analysis

The synthesis of Galiellalactone has been discussed in various studies . The molecule consists of an α,β-unsaturated lactone ring that acts as a Michael acceptor . Different synthetic approaches have been used, including intramolecular Diels–Alder reaction and Metathesis .


Molecular Structure Analysis

The molecular weight of Galiellalactone is 194.23 g/mol . It has four stereocenters, and the tertiary stereocenter has the angular hydroxyl group, which is very important for its bioactivity .


Chemical Reactions Analysis

The retrosynthetic analysis of the reported method showed that tricyclic core structure .


Physical And Chemical Properties Analysis

Galiellalactone has a molecular weight of 194.23 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 0 .

Scientific Research Applications

Application in Organic & Biomolecular Chemistry

  • Specific Scientific Field : Organic & Biomolecular Chemistry .
  • Summary of the Application : Galiellalactone is a Michael acceptor that has been demonstrated to be a covalent inhibitor for Signal Transducer and Activator of Transcription 3 (STAT3) . It is used in the development of novel approaches to accomplish the enantioselective total synthesis .
  • Methods of Application or Experimental Procedures : The skeleton of this natural product was utilized as the starting material and two novel approaches were developed to accomplish the enantioselective total synthesis of the C4 epimer of galiellalactone in 5 and 7 steps, respectively . This capitalized on an efficient radical cyclization/fragmentation cascade reaction .
  • Results or Outcomes : Through western blot and proteomic analysis, not only the known target STAT3 was confirmed, but also a new target protein ataxin-7 was identified .

Application in Chemical Papers

  • Specific Scientific Field : Chemical Papers .
  • Summary of the Application : Galiellalactone is a secondary fungal metabolite that shows different bioactivities like anti-tumor, anti-inflammatory, anti-HIV, and anti-cancer activities .
  • Methods of Application or Experimental Procedures : The review comprises the different synthetic approaches with the beauty and uniqueness of various reactions like intramolecular Diels–Alder reaction and Metathesis .
  • Results or Outcomes : The unique structural feature along with its excellent bioactivities encouraged the synthesis of the molecule (–)-galiellalactone and its stereoisomers .

Application in Enantioselective Syntheses

  • Specific Scientific Field : Enantioselective Syntheses .
  • Summary of the Application : Galiellalactone is a Michael acceptor that has been demonstrated to be a covalent inhibitor for Signal Transducer and Activator of Transcription 3 (STAT3) . It is used in the development of novel approaches to accomplish the enantioselective total synthesis .
  • Methods of Application or Experimental Procedures : The skeleton of this natural product was utilized as the starting material and two novel approaches were developed to accomplish the enantioselective total synthesis of the C4 epimer of galiellalactone in 5 and 7 steps, respectively . This capitalized on an efficient radical cyclization/fragmentation cascade reaction .
  • Results or Outcomes : Through western blot and proteomic analysis, not only the known target STAT3 was confirmed, but also a new target protein ataxin-7 was identified .

Application in Synthetic Strategies and Tactics

  • Specific Scientific Field : Synthetic Strategies and Tactics .
  • Summary of the Application : Galiellalactone is a secondary fungal metabolite. It shows different bioactivities like anti-tumor, anti-inflammatory, anti-HIV, and anti-cancer activities . The unique structural feature along with its excellent bioactivities encouraged the synthesis of the molecule (–)-galiellalactone and its stereoisomers .
  • Methods of Application or Experimental Procedures : The review comprises the different synthetic approaches with the beauty and uniqueness of various reactions like intramolecular Diels–Alder reaction and Metathesis .
  • Results or Outcomes : Comparing both generation syntheses it is obvious that second-generation synthesis is more efficient with respect to overall yield, although it has two extra steps compared to first generation synthesis .

Application in Prostate Cancer Treatment

  • Specific Scientific Field : Prostate Cancer Treatment .
  • Summary of the Application : Galiellalactone has been found to reduce IL6-Mediated AR Activity in Benign and Malignant Prostate Models . It is used as a STAT3 Inhibitor .
  • Methods of Application or Experimental Procedures : Galiellalactone significantly reduced AR activity in the presence of IL6 in all tested cell lines .
  • Results or Outcomes : Galiellalactone significantly reduced the expression of the AR target genes PSA, TMPRSS2, and FKBP5 in benign tissue cultures .

Application in Natural Product Synthesis

  • Specific Scientific Field : Natural Product Synthesis .
  • Summary of the Application : Galiellalactone is a secondary fungal metabolite that shows different bioactivities like anti-tumor, anti-inflammatory, anti-HIV, and anti-cancer activities . It is used in the synthesis of natural products .
  • Methods of Application or Experimental Procedures : This review comprises the different synthetic approaches with the beauty and uniqueness of various reactions like intramolecular Diels–Alder reaction and Metathesis .
  • Results or Outcomes : The second-generation synthesis is more efficient with respect to overall yield, although it has two extra steps compared to first generation synthesis .

Safety And Hazards

Safety data sheets suggest avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .

properties

IUPAC Name

11-hydroxy-9-methyl-3-oxatricyclo[5.3.1.04,11]undec-1(10)-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-6-4-7-2-3-9-11(7,13)8(5-6)10(12)14-9/h5-7,9,13H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOIISBQQYAGDKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CCC3C2(C(=C1)C(=O)O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395194
Record name Galiellalactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Hydroxy-9-methyl-3-oxatricyclo[5.3.1.04,11]undec-1(10)-en-2-one

CAS RN

133613-71-5
Record name Galiellalactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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